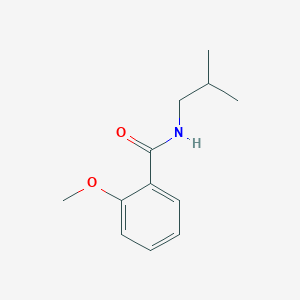
6-(4-morpholinyl)-3(2H)-pyridazinethione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-morpholinyl)-3(2H)-pyridazinethione, also known as MPTP, is a chemical compound that has been widely studied for its potential applications in scientific research. It is a heterocyclic compound that contains a pyridazine ring and a morpholine ring, and it has been found to have a range of biochemical and physiological effects. In
Mechanism of Action
6-(4-morpholinyl)-3(2H)-pyridazinethione is converted to MPP+ by the enzyme monoamine oxidase-B (MAO-B) in the brain. MPP+ is taken up by dopamine neurons via the dopamine transporter, where it accumulates and causes oxidative stress and mitochondrial dysfunction, leading to cell death. The mechanism of action of this compound has been extensively studied and has provided insights into the pathogenesis of Parkinson's disease.
Biochemical and Physiological Effects:
This compound has a range of biochemical and physiological effects, including the selective destruction of dopaminergic neurons in the substantia nigra, leading to a Parkinson's-like syndrome. This compound has also been found to induce oxidative stress, mitochondrial dysfunction, and inflammation in the brain.
Advantages and Limitations for Lab Experiments
6-(4-morpholinyl)-3(2H)-pyridazinethione has several advantages for lab experiments, including its ability to selectively destroy dopaminergic neurons in the substantia nigra, allowing for the study of Parkinson's disease. However, this compound has several limitations, including its high reactivity and sensitivity to air and moisture, which can make it challenging to synthesize and handle.
Future Directions
There are several future directions for research on 6-(4-morpholinyl)-3(2H)-pyridazinethione, including the development of new synthesis methods that are more efficient and less sensitive to air and moisture. Additionally, researchers are exploring the use of this compound as a tool for studying other neurological disorders and developing new treatments. Finally, there is a need for further research on the biochemical and physiological effects of this compound, as well as its potential applications in other areas of scientific research.
Synthesis Methods
6-(4-morpholinyl)-3(2H)-pyridazinethione can be synthesized using a variety of methods, including the reaction of 4-chloropyridazine with morpholine in the presence of a base, or the reaction of 4-aminopyridazine with chloroacetyl chloride followed by reaction with morpholine. The synthesis of this compound can be challenging due to its high reactivity and sensitivity to air and moisture.
Scientific Research Applications
6-(4-morpholinyl)-3(2H)-pyridazinethione has been used in a variety of scientific research applications, including as a tool for studying Parkinson's disease. This compound is converted to MPP+ in the brain, which selectively destroys dopaminergic neurons in the substantia nigra, leading to a Parkinson's-like syndrome in humans and other animals. This has allowed researchers to study the mechanisms of Parkinson's disease and develop potential treatments.
properties
Molecular Formula |
C8H11N3OS |
|---|---|
Molecular Weight |
197.26 g/mol |
IUPAC Name |
3-morpholin-4-yl-1H-pyridazine-6-thione |
InChI |
InChI=1S/C8H11N3OS/c13-8-2-1-7(9-10-8)11-3-5-12-6-4-11/h1-2H,3-6H2,(H,10,13) |
InChI Key |
ZFUBJVUAYGFVSV-UHFFFAOYSA-N |
Isomeric SMILES |
C1COCCN1C2=NN=C(C=C2)S |
SMILES |
C1COCCN1C2=NNC(=S)C=C2 |
Canonical SMILES |
C1COCCN1C2=NNC(=S)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N'-[3-(2-furyl)-2-propenylidene]-2-methoxybenzohydrazide](/img/structure/B274056.png)
![N-[(Z)-(3-bromophenyl)methylideneamino]pyridine-2-carboxamide](/img/structure/B274057.png)



![3-(1,1-dioxidotetrahydro-3-thienyl)tetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide](/img/structure/B274065.png)
![(4Z)-4-[(2-methoxyanilino)methylidene]-N-(2-methylphenyl)-3-oxonaphthalene-2-carboxamide](/img/structure/B274067.png)
![(4Z)-4-[(4-methylanilino)methylidene]-N-(2-methylphenyl)-3-oxonaphthalene-2-carboxamide](/img/structure/B274068.png)
![(4Z)-4-[(3-methylanilino)methylidene]-N-(2-methylphenyl)-3-oxonaphthalene-2-carboxamide](/img/structure/B274070.png)

![3-(2-[3-(carboxymethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-benzothiazol-3(2H)-yl)-1-propanesulfonate](/img/structure/B274075.png)
![3-methyl-4-phenyl-5-(1,3-thiazol-2-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B274076.png)